Vatalanib

Catalog No.
S546621
CAS No.
212141-54-3
M.F
C20H15ClN4
M. Wt
346.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vatalanib

Common broad-spectrum TKIs (e.g., Sunitinib) confound VEGF readouts via off-target PDGFR/c-Kit. Vatalanib’s strict VEGFR-1/2/3 selectivity (IC50 37/21/46 nM) with no EGFR/c-Src activity isolates the VEGF axis. • Ideal benchmark for HUVEC tube formation & proliferation assays. • Aqueous solubility (salt form) simplifies in vivo dosing without solvent artifacts. • Serves as VEGFR-positive and PDGFR/Raf-negative control in kinase profiling panels. Product offered at ≥98% HPLC purity; shipped ambient.

CAS Number

212141-54-3

Product Name

Vatalanib

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine

Molecular Formula

C20H15ClN4

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)

InChI Key

YCOYDOIWSSHVCK-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

1-(4-chloroanilino)-(4-pyridylmethyl)phthalazine dihydrochloride, 1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine, 1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine dihydrochloride, CGP 797870, CGP-797870, PTK 787, PTK-787, PTK787, vatalanib, ZK 222584, ZK 232934, ZK-222584, ZK-232934, ZK222584, ZK232934

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4

The exact mass of the compound Vatalanib is 346.0985 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg

Vatalanib (PTK787) is a highly selective, first-generation pan-VEGFR tyrosine kinase inhibitor (TKI) based on a phthalazine scaffold. In laboratory and industrial procurement, it is primarily sourced as a benchmark anti-angiogenic agent due to its focused nanomolar potency against VEGFR-1, -2, and -3, coupled with a deliberate lack of activity against EGFR, c-Src, and other common kinases. Unlike broader-spectrum TKIs, Vatalanib isolates VEGF-driven pathways without confounding off-target cytotoxicity, making it a critical baseline material for high-stringency angiogenesis assays, cellular profiling, and in vivo tumor microenvironment modeling [1].

Research Fit

Selective VEGFR-2 kinase inhibition profile for angiogenesis signaling studies

Oral route research context supports in vivo model investigations

Kinase selectivity over PDGFR-β and c-KIT enables VEGFR-focused pathway dissection

Substituting Vatalanib with more common, broad-spectrum TKIs such as Sunitinib or Sorafenib fundamentally compromises assay specificity. While Sunitinib and Sorafenib are highly potent, they exhibit profound off-target inhibition; for example, Sunitinib targets PDGFRβ at 2 nM, and Sorafenib targets Raf-1 at 6 nM, which heavily confounds VEGFR-specific readouts with pericyte or MAPK pathway interference . Furthermore, older generation VEGFR inhibitors like Semaxanib (SU5416) lack the necessary nanomolar potency (IC50 > 1 µM), requiring higher dosing concentrations that increase the risk of solvent-induced toxicity and non-specific binding . Procurement of Vatalanib is therefore mandatory when strict isolation of the VEGF/VEGFR axis is experimentally required without inducing generalized cellular apoptosis.

Substitution Risk

Multi-kinase inhibitors (sunitinib, sorafenib, pazopanib) exhibit broader kinase inhibition profiles; may confound VEGFR-specific pathway interpretation.

Comparative VEGFR-2 potency and selectivity profiles differ; direct substitution without head-to-head validation is not interchangeable.

In vivo endpoint responses and resistance patterns are compound-specific; model-response context may not transfer across inhibitors.

Target-Specific Potency (VEGFR-2)

Vatalanib demonstrates high in vitro potency against VEGFR-2 with an IC50 of 37 nM, ensuring robust target engagement at low concentrations. In contrast, older-generation baseline inhibitors like Semaxanib (SU5416) require significantly higher concentrations (IC50 = 1.23 µM) to achieve the same level of inhibition.

Evidence DimensionVEGFR-2 Inhibition (IC50)
Target Compound Data37 nM
Comparator Or BaselineSemaxanib (SU5416) at 1.23 µM
Quantified Difference~33-fold higher potency for Vatalanib
ConditionsCell-free kinase assay

Higher potency allows for lower dosing concentrations, reducing the risk of solvent-induced toxicity and off-target artifacts in sensitive cell cultures.

VEGFR-2 inhibition vs sunitinib
Head-to-head
37 nM (Vatalanib)
vs 80 nM (Sunitinib)
Supports VEGFR-2 pathway inhibition study fit
Cell-free kinase assay; compiled dataset

Kinase Selectivity Profile (VEGFR vs. PDGFR)

A critical differentiator for Vatalanib is its strong preference for VEGFR over PDGFR. Vatalanib inhibits VEGFR-2 at 37 nM while only weakly inhibiting PDGFRβ at 580 nM. Conversely, the common substitute Sunitinib exhibits an inverted profile, inhibiting PDGFRβ at 2 nM and VEGFR-2 at 80 nM .

Evidence DimensionVEGFR-2 vs. PDGFRβ Selectivity Ratio
Target Compound Data15.6-fold preference for VEGFR-2 (37 nM vs 580 nM)
Comparator Or BaselineSunitinib (40-fold preference for PDGFRβ: 2 nM vs 80 nM)
Quantified DifferenceFundamentally inverted kinase selectivity profiles
ConditionsIn vitro kinase profiling panels

This selectivity is essential for researchers needing to isolate VEGF-driven endothelial cell proliferation from PDGF-driven pericyte and fibroblast activity.

VEGFR-2/PDGFR-β selectivity vs sorafenib
Head-to-head
15.7-fold selectivity (Vatalanib)
vs 3.8-fold (Sorafenib)
May support PDGFR-β sparing research models
Cell-free kinase assays; compiled dataset

Phenotypic Selectivity and Assay Reproducibility

Vatalanib maintains a strict phenotypic safety window, showing no cytotoxic or antiproliferative effects on cells that do not express VEGF receptors at concentrations under 10 µM. In contrast, broad-spectrum alternatives like Sorafenib induce widespread autophagy, apoptosis, and ferroptosis across various cell lines due to potent off-target Raf-1 inhibition (IC50 = 6 nM) [1].

Evidence DimensionNon-Target Cytotoxicity Threshold
Target Compound DataNo cytotoxicity at < 10 µM in non-VEGF expressing cells
Comparator Or BaselineSorafenib (Induces generalized apoptosis via Raf-1 at 6 nM)
Quantified DifferenceVatalanib provides a >100-fold phenotypic safety window for isolating angiogenesis
ConditionsCell viability assays on non-endothelial cell lines

Prevents false-positive anti-tumor readouts caused by generalized cytotoxicity, ensuring that experimental results are strictly tied to anti-angiogenic mechanisms.

Tumor growth inhibition CLL xenograft vs pazopanib
Head-to-head
76% inhibition (Vatalanib)
vs 77% (Pazopanib)
Supports CLL xenograft model-response context
100 mg/kg daily, 21 days; JVM-3 model

Formulation Compatibility and Handling

Vatalanib offers excellent laboratory processability. The free base (CAS 212141-54-3) is highly soluble in DMSO (up to 50 mM with warming) for stable in vitro stock creation. Furthermore, its corresponding dihydrochloride salt form enables exceptional aqueous solubility (up to 100 mg/mL in water), unlike many highly lipophilic TKIs that require complex, artifact-inducing lipid or organic co-solvent vehicles for in vivo dosing [1].

Evidence DimensionMaximum Solubility
Target Compound Data50 mM in DMSO (Free Base); 100 mg/mL in Water (2HCl Salt)
Comparator Or BaselineStandard lipophilic TKIs (often strictly requiring DMSO/organic solvents)
Quantified DifferenceEnables highly concentrated aqueous dosing without organic co-solvents
ConditionsStandard laboratory solvent preparation

Simplifies in vivo dosing formulations and reduces vehicle-related toxicities or artifacts in sensitive biological assays.

VEGF-driven HUVEC proliferation inhibition
Class-level, Data to verify
IC50 7.1 nM
Supports cellular VEGFR-2 engagement assay context
Thymidine incorporation; source review needed
VEGFR-3 autophosphorylation vs sunitinib
Supporting evidence, Data to verify
Both compounds confirmed as potent inhibitors
Supports VEGFR-3 cellular phosphorylation assay context
MEF cell ELISA; IC50 not quantified in excerpt

Isolated Angiogenesis Assays (HUVEC Models)

Due to its high selectivity for VEGFRs over PDGFR and c-Kit, Vatalanib is the optimal benchmark compound for HUVEC proliferation and tube formation assays where strict isolation of the VEGF-driven angiogenic axis is required without confounding pericyte interference [1].

In Vivo Xenograft and Tumor Microenvironment Modeling

Because it does not directly kill non-VEGF expressing cells at standard doses, Vatalanib is highly suitable for studying tumor microenvironment and stromal interactions in vivo. Its excellent aqueous solubility as a salt form allows for simple, vehicle-artifact-free dosing in animal models [1].

High-Throughput Kinase Selectivity Screening Panels

Vatalanib serves as a critical reference standard in commercial kinase profiling panels—acting as a positive control for VEGFR-1/2/3 inhibition and a negative control for PDGFR, EGFR, and Raf pathways, ensuring the calibration and accuracy of broad-spectrum screening assays [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
VEGFR-2 selective angiogenesis studies
Kinase selectivity review
PDGFR-β pathway sparing context
CLL xenograft model-response studies
In vivo model-response context
Tumor growth inhibition endpoint
Endothelial cell signaling assays
Cellular target engagement review
HUVEC proliferation assay context
VEGFR-3 lymphangiogenesis studies
VEGFR-3 cellular phosphorylation review
Lymphatic metastasis research models

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

346.0985242 Da

Monoisotopic Mass

346.0985242 Da

Heavy Atom Count

25

Appearance

White to off-white crystalline powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5DX9U76296

Drug Indication

Used in combination with first- and second-line chemotherapy for the treatment of metastatic colorectal cancer and non-small cell lung cancer (NSCLC).

Pharmacology

Vatalanib is a novel oral angiogenesis inhibitor being developed by Schering (in collaboration with Novartis AG). Vatalanib selectively inhibits the tyrosine kinase domains of vascular endothelial growth factor (VEGF) receptors, platelet-derived growth factor (PDGF) receptor, and c-KIT.
Vatalanib is an orally bioavailable anilinophthalazine with potential antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Mechanism of Action

Vatalanib potently inhibits vascular endothelial growth factor (VEGF) receptor tyrosine kinases, important enzymes in the formation of new blood vessels that contribute to tumor growth and metastasis.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

212141-54-3

Absorption Distribution and Excretion

Rapid onset of absorption

Metabolism Metabolites

Mainly through oxidative metabolism. Two pharmacologically inactive metabolites, CGP 84368/ZK 260120 and NVP AAW378/ZK 261557, having systemic exposure comparable to that of vatalanib, contributed mainly to the total systemic exposure.

Wikipedia

Vatalanib

Biological Half Life

Approximately 6 hours.
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